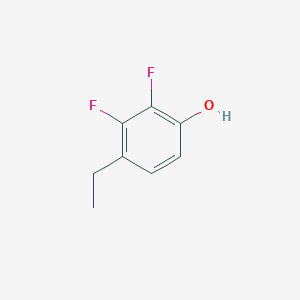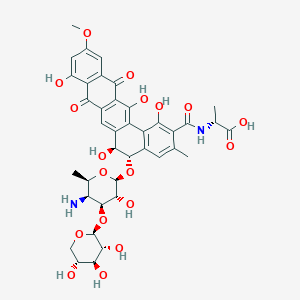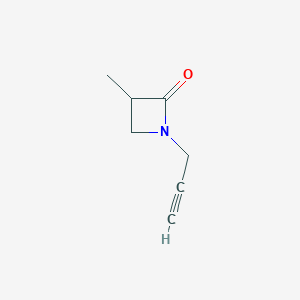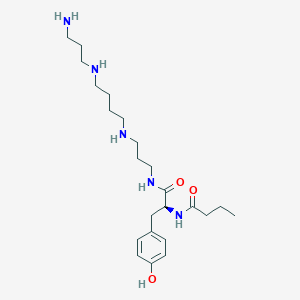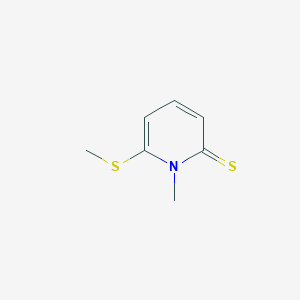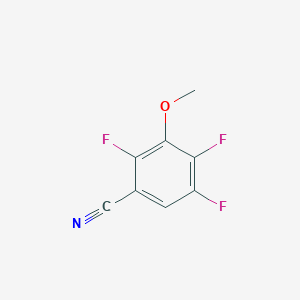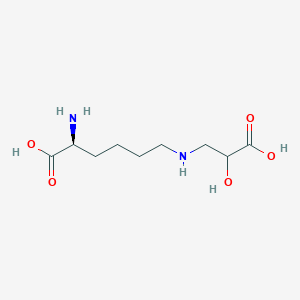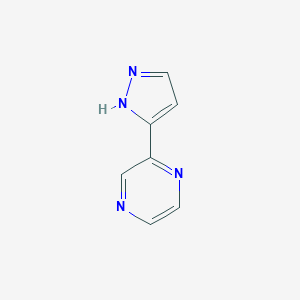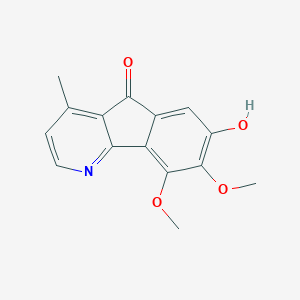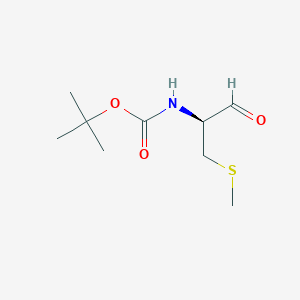
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate, also known as S-Methyl-3-(tert-butoxycarbonylamino)-2-oxopropyl sulfide, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is not fully understood. However, it has been suggested that it inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that plays a role in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit histone deacetylase activity. It has also been shown to have no significant toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate in lab experiments is its potential use as an anticancer agent. It has been shown to inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to study its potential use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in asymmetric catalysis. Additionally, studying its potential use in combination with other anticancer agents may lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis method of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves the reaction of tert-butyl N-(methylthio)carbamate with ethyl 3-oxobutanoate in the presence of a base. The reaction yields (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate with a high enantiomeric excess.
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has been studied for its potential use in various applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been studied for its use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in asymmetric catalysis.
Propiedades
Número CAS |
120296-30-2 |
|---|---|
Nombre del producto |
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate |
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Clave InChI |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



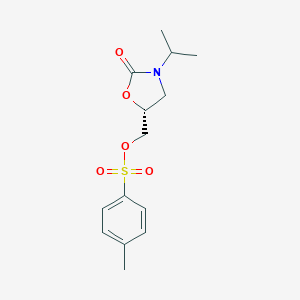
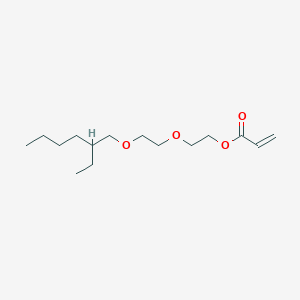
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
